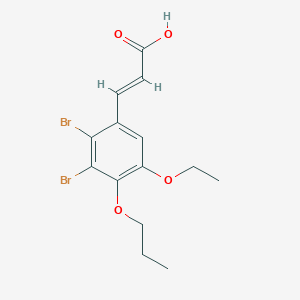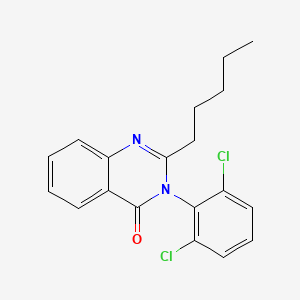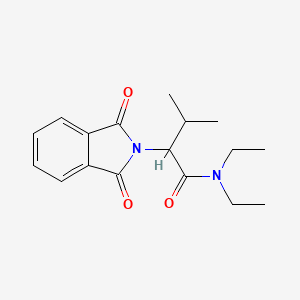![molecular formula C15H13N3S B10873686 2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10873686.png)
2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Pyridylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is a complex organic compound that features a benzothiophene core with a cyanide group and a pyridylmethyleneamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-pyridylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving suitable precursors such as thiophenes and appropriate electrophiles.
Introduction of the Pyridylmethyleneamino Group: This step involves the condensation of the benzothiophene derivative with a pyridylmethyleneamine under suitable conditions, often using a base to facilitate the reaction.
Addition of the Cyanide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridylmethyleneamino group, potentially converting it to a more saturated amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst or base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Pyridylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, offering versatility in functional group transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the nature of the target and the specific modifications made to the compound.
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyridyl structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds also feature a fused heterocyclic system and exhibit a range of biological activities.
Uniqueness: 2-[(3-Pyridylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is unique due to the combination of its benzothiophene core with a cyanide group and a pyridylmethyleneamino substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H13N3S |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-[(E)-pyridin-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C15H13N3S/c16-8-13-12-5-1-2-6-14(12)19-15(13)18-10-11-4-3-7-17-9-11/h3-4,7,9-10H,1-2,5-6H2/b18-10+ |
InChI Key |
SXTCDCHIBZVZPL-VCHYOVAHSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CN=CC=C3)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CN=CC=C3)C#N |
solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873608.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B10873617.png)

![Methyl 4-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)amino]benzoate](/img/structure/B10873621.png)
![4-bromo-2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10873627.png)
![Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate](/img/structure/B10873632.png)
![18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile](/img/structure/B10873641.png)
![2-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10873643.png)
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B10873654.png)

![5,6-bis(4-methoxyphenyl)-N-(3-morpholinopropyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B10873656.png)
![2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10873661.png)
![11-ethyl-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873677.png)
